N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814810
InChI: InChI=1S/C20H22FN3O3/c1-23(20(26)24-10-12-27-13-11-24)18-8-2-15(3-9-18)14-22-19(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C20H22FN3O3
Molecular Weight: 371.4 g/mol

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide

CAS No.:

Cat. No.: VC15814810

Molecular Formula: C20H22FN3O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide -

Specification

Molecular Formula C20H22FN3O3
Molecular Weight 371.4 g/mol
IUPAC Name N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide
Standard InChI InChI=1S/C20H22FN3O3/c1-23(20(26)24-10-12-27-13-11-24)18-8-2-15(3-9-18)14-22-19(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,22,25)
Standard InChI Key WJVOFMUHRVTKGF-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide consists of three primary components:

  • 4-Fluorobenzamido Group: A fluorine-substituted benzoyl moiety linked via an amide bond.

  • N-Methylphenyl Core: A central aromatic ring with a methyl group and a secondary amide linkage.

  • Morpholine-4-carboxamide: A six-membered morpholine ring attached through a carboxamide group.

The IUPAC name N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide reflects this arrangement. The fluorine atom at the para position of the benzamido group introduces electronegativity, potentially influencing binding interactions in biological systems .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₂FN₃O₃
Molecular Weight371.4 g/mol
Canonical SMILESCN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3
PubChem CID121229955

Spectroscopic and Stereochemical Considerations

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous morpholine derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks at δ 2.3–3.5 ppm for morpholine protons and δ 7.0–8.0 ppm for aromatic protons .

  • IR: Stretching vibrations near 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F) .

The absence of chiral centers in the structure precludes stereoisomerism, simplifying synthetic and analytical workflows.

Synthetic Methodologies

Carboxylic Acid Activation Strategies

The compound’s synthesis likely involves coupling a 4-fluorobenzamido-containing intermediate with N-methylmorpholine-4-carboxamide. Recent advances in amide bond formation, such as the use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), offer efficient pathways under mild conditions . AISF activates carboxylic acids, enabling reactions with amines without racemization—a critical advantage for preserving stereochemical integrity .

Table 2: Comparative Synthesis Approaches

MethodReagents/ConditionsYieldRacemization RiskSource
AISF-Mediated CouplingAISF, DIPEA, DCM, rtHighNone
Sulfuric Acid CatalysisH₂SO₄, 160–170°C, 7 h98.4%Not reported

Stepwise Assembly

  • Morpholine Ring Formation: N-Methyldiethanolamine undergoes cyclization with concentrated sulfuric acid at 160–170°C, yielding N-methylmorpholine .

  • Amide Coupling: The morpholine carboxamide is conjugated to 4-((4-fluorobenzamido)methyl)aniline using AISF or similar activators .

This two-step approach balances efficiency and scalability, though the exothermic nature of sulfuric acid-mediated cyclization demands careful temperature control .

Hazard TypePrecautionary MeasuresSource
Skin ContactWear nitrile gloves; wash immediately with soap
Eye ExposureUse safety goggles; rinse with water for 15 min
InhalationUse fume hood; monitor airborne concentrations

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